molecular formula C3H8N2O2 B1308434 N-Hydroxy-2-methoxyacetimidamide CAS No. 95298-88-7

N-Hydroxy-2-methoxyacetimidamide

Cat. No. B1308434
CAS RN: 95298-88-7
M. Wt: 104.11 g/mol
InChI Key: UNKQCVYVFHGUTQ-UHFFFAOYSA-N
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Description

The compound of interest, N-Hydroxy-2-methoxyacetimidamide, is related to various N-methoxyacetimidate derivatives that have been synthesized and characterized in recent studies. These derivatives are of significant interest due to their potential applications in organic synthesis and medicinal chemistry. For instance, the synthesis of α,β-unsaturated N-methoxy-N-methyl-amide structural units has been achieved using a new reagent developed from 2-chloro-N-methoxy-N-methylacetamide, which reacts with aldehydes under Julia conditions . Additionally, ethyl N-methoxyacetimidate has been used as a chiral acetate equivalent in aldol-type condensations, yielding optically active β-hydroxyesters with high enantiomeric excess . Furthermore, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide has been reported, which involves acetylation, esterification, and ester interchange steps, resulting in high yields and confirmed by spectroscopic analysis . Lastly, derivatives of 2-methoxyimino-2-(2-(substituted phenyl)-N-methylacetamide) with double oxime ether structures have been synthesized and shown to possess bacteriostatic activities against various pathogens .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with high yields. For example, the synthesis of α,β-unsaturated N-methoxy-N-methyl-amide involves a two-step process starting from 2-chloro-N-methoxy-N-methylacetamide and results in a crystalline solid with an indefinite shelf life . In another study, ethyl N-methoxyacetimidate was metallated and reacted with a chiral sulfinate to produce a compound that was effective in aldol-type condensations, leading to optically active esters . The synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through acetylation, esterification, and ester interchange, with the total yield reaching 88.0% . These methods demonstrate the versatility and efficiency of synthesizing N-methoxyacetimidate derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. Infrared (IR) and mass spectrometry (MS) were used to analyze the characteristic peaks and confirm the molecular structure of 2-hydroxy-N-methyl-N-phenyl-acetamide . Similarly, IR, proton nuclear magnetic resonance (^1H NMR), and gas chromatography-mass spectrometry (GC-MS) were employed to characterize the structures of the synthesized 2-methoxyimino derivatives . These analytical methods are crucial for verifying the expected molecular structures and ensuring the purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include Julia olefination, aldol-type condensations, acetylation, esterification, and ester interchange. The Julia olefination is a key step in the synthesis of α,β-unsaturated N-methoxy-N-methyl-amide, which is a reaction that involves the formation of a double bond by the reaction of a sulfone with an aldehyde . Aldol-type condensations are used to create carbon-carbon bonds, leading to the formation of β-hydroxyesters with high stereochemical control . The acetylation and esterification steps are fundamental in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, which involves the introduction of acetyl and ester groups .

Physical and Chemical Properties Analysis

The physical properties of these compounds, such as being crystalline solids with indefinite shelf lives, are important for their storage and handling . The chemical properties, such as reactivity with aldehydes and the ability to undergo metallation, are critical for their use in synthetic applications . The bacteriostatic activities of the 2-methoxyimino derivatives indicate potential applications in the development of new antimicrobial agents . These properties are essential for understanding the practical applications and limitations of these compounds in various chemical and biological contexts.

Scientific Research Applications

Fluorescent Polymer Synthesis

A study by Madsen et al. (2011) highlighted the facile derivatization of rhodamine 6G using secondary amines, which, when containing a hydroxy group, can be esterified to create fluorescent initiators for atom transfer radical polymerization (ATRP) or fluorescent methacrylic comonomers. These compounds exhibit strong fluorescence at physiological pH, contrary to those functionalized with primary amines. These derivatives were utilized to prepare fluorescently labeled biocompatible polymers for biomedical applications, leveraging the biomimetic monomer 2-(methacryloyloxy)ethyl phosphorylcholine (MPC) (Madsen et al., 2011).

Fluorescent Probe Synthesis

Meng et al. (2007) synthesized a fluorescent probe, RB–S, from rhodamine B via a one-step condensation reaction. This probe interacted with glycine, and its reactivity was analyzed through LC–MS. The probe, its labeled derivative, and the hydrolysate exhibited specific UV/vis and fluorescence spectra, underscoring its potential utility in various applications (Meng et al., 2007).

Selective Fluorescence Probe for Copper(II)

Chen et al. (2009) characterized rhodamine B hydroxylamide as a highly selective and sensitive fluorescence probe for Cu(2+). The probe demonstrated specific absorbance-on and fluorescence-on responses solely to Cu(2+), allowing direct detection of Cu(2+) amidst other transition metal ions, a feature applied in human serum. This specificity and sensitivity suggest potential applications in analytical chemistry and biochemistry for the detection of specific ions or molecules (Chen et al., 2009).

properties

IUPAC Name

N'-hydroxy-2-methoxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c1-7-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKQCVYVFHGUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399621
Record name N'-hydroxy-2-methoxyethanimidamide
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URL https://comptox.epa.gov/dashboard/DTXSID80399621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-2-methoxyacetimidamide

CAS RN

95298-88-7, 936112-78-6
Record name N-Hydroxy-2-methoxyethanimidamide
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Record name N'-hydroxy-2-methoxyethanimidamide
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URL https://comptox.epa.gov/dashboard/DTXSID80399621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-hydroxy-2-methoxyethanimidamide
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Record name N-Hydroxy-2-methoxy-acetamidine
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